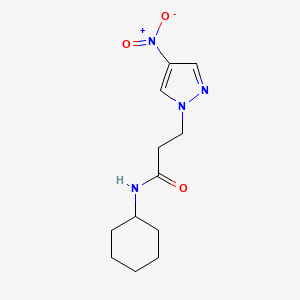
N-cyclohexyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves the reaction of cyclohexylamine with 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Reduction: Formation of N-cyclohexyl-3-(4-amino-1H-pyrazol-1-yl)propanamide.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-cyclohexyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid
- N-cyclohexyl-3-(4-amino-1H-pyrazol-1-yl)propanamide
- 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
Uniqueness
N-cyclohexyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to its specific combination of a cyclohexyl group and a nitro-substituted pyrazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H18N4O3 |
|---|---|
Peso molecular |
266.30 g/mol |
Nombre IUPAC |
N-cyclohexyl-3-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C12H18N4O3/c17-12(14-10-4-2-1-3-5-10)6-7-15-9-11(8-13-15)16(18)19/h8-10H,1-7H2,(H,14,17) |
Clave InChI |
CCIZPSZFLSXTBF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)CCN2C=C(C=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


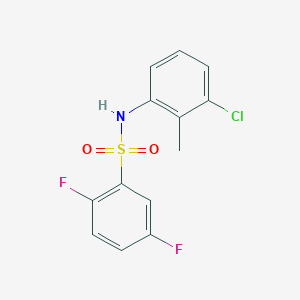
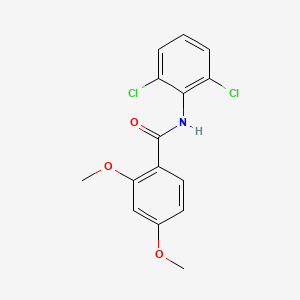
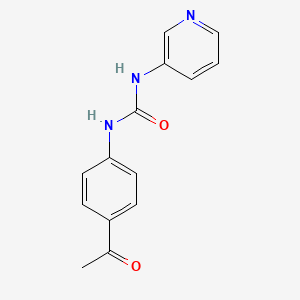
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(5-chloro-2-hydroxybenzylidene)propanohydrazide](/img/structure/B14930993.png)
![4-[(5-chlorothiophen-2-yl)methyl]-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide](/img/structure/B14931011.png)
![1-[(3-Methoxyphenyl)sulfonyl]-4-methyl-1,4-diazepane](/img/structure/B14931012.png)
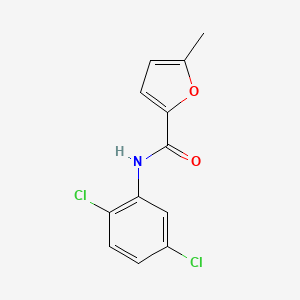
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B14931025.png)
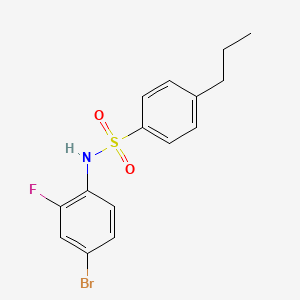
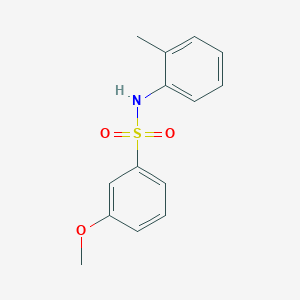
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B14931048.png)
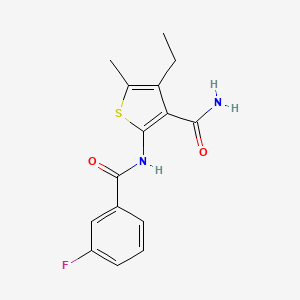
![Methyl 4-{[(4-carbamoylphenyl)carbamoyl]amino}benzoate](/img/structure/B14931066.png)
![1-(3,5-Dimethylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B14931072.png)
